2H-tetrazole-5-carboxamide
Overview
Description
2H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound featuring a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-tetrazole-5-carboxamide typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . Another approach involves the use of alcohols and aldehydes or isocyanides .
Industrial Production Methods: In industrial settings, the synthesis of tetrazole derivatives can be achieved through continuous flow microreactors, which offer a safe, practical, and efficient method. This process does not require metal promoters and uses near-equimolar amounts of sodium azide, displaying a broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers like acidic chlorides and anhydrides to produce corrosive and toxic gases.
Reduction: Involves exothermic reactions with reducing agents.
Substitution: The tetrazole ring can participate in substitution reactions, forming stable metallic compounds and molecular complexes.
Common Reagents and Conditions: Common reagents include acidic materials, strong oxidizers, and active metals. The reactions often occur under moderate conditions, using solvents like water or acetonitrile .
Major Products: The major products formed from these reactions include various substituted tetrazoles and metallic complexes, which have applications in different fields .
Scientific Research Applications
2H-tetrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-tetrazole-5-carboxamide involves its interaction with molecular targets through its tetrazole ring. The compound can inhibit enzymes like cytochrome P450, affecting various biological pathways . Its electron density and acidic nature allow it to form stable complexes with metals, influencing its biological activity .
Comparison with Similar Compounds
2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
1H-tetrazole: Similar in structure but differs in the position of the nitrogen atoms.
5-substituted tetrazoles: These compounds have different substituents at the 5-position, affecting their chemical and biological properties.
1,5-disubstituted tetrazoles: Feature substitutions at both the 1 and 5 positions, leading to varied applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable complexes, making it valuable in diverse scientific and industrial applications .
Properties
IUPAC Name |
2H-tetrazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N5O/c3-1(8)2-4-6-7-5-2/h(H2,3,8)(H,4,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLABMTVDNODXQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314338 | |
Record name | 2H-tetrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-22-6 | |
Record name | NSC282059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-tetrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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